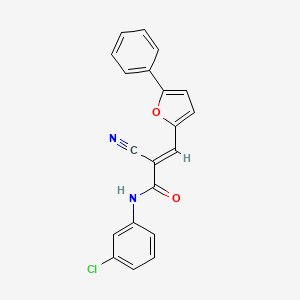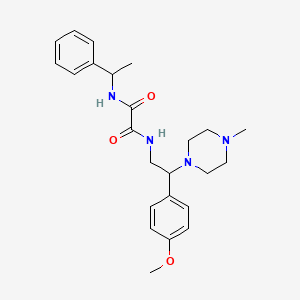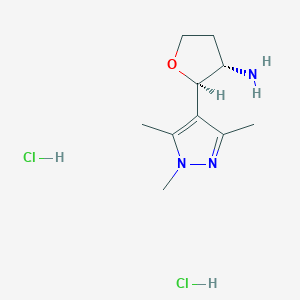
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also referred to as TPO or Trimetazidine, and it is a derivative of pyrazol.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is not fully understood, but it is believed to involve the inhibition of fatty acid oxidation and the modulation of mitochondrial function. This compound has been shown to increase glucose oxidation and decrease fatty acid oxidation in the heart, which can improve cardiac function during ischemia-reperfusion injury. (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has also been shown to improve mitochondrial function in various cell types.
Biochemical and Physiological Effects:
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been shown to have various biochemical and physiological effects. This compound can improve cardiac function during ischemia-reperfusion injury by increasing glucose oxidation and decreasing fatty acid oxidation. (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential use in various research applications. This compound has been extensively studied for its potential use in neuroprotection, cardiac protection, and anti-inflammatory effects. However, one of the limitations of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are many potential future directions for (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. One area of research is the use of this compound in the treatment of various diseases, such as heart disease, stroke, and neurodegenerative diseases. Another area of research is the development of new derivatives of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
Méthodes De Synthèse
The synthesis of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with 2,3-epoxybutane in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine.
Applications De Recherche Scientifique
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been extensively studied for its potential use in various research applications. Some of the areas where this compound has been investigated include neuroprotection, cardiac protection, and anti-inflammatory effects. Studies have shown that (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can protect against ischemia-reperfusion injury in the heart, brain, and kidney. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

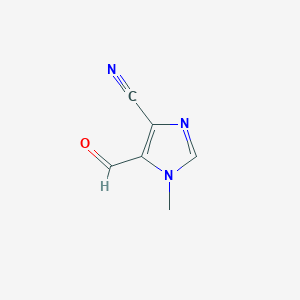
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)

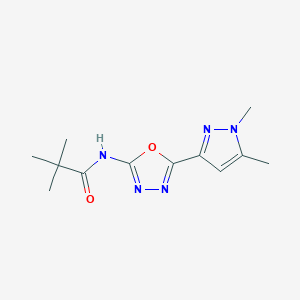

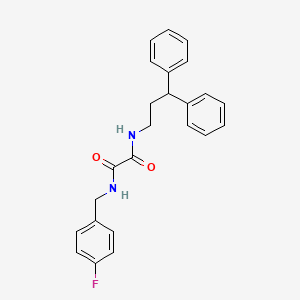


![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

